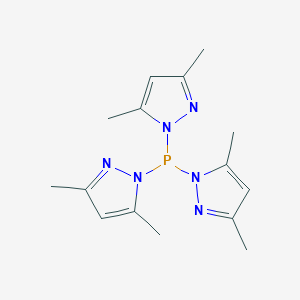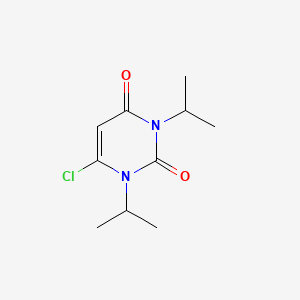![molecular formula C15H9Cl2NOS B14628008 2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- is a heterocyclic compound that features a benzothiazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-aminothiophenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of substituted benzothiazine derivatives.
Applications De Recherche Scientifique
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: A simpler analog without the dichlorophenyl group.
Benzothiazole: Another heterocyclic compound containing nitrogen and sulfur but with a different ring structure.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Uniqueness
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity compared to its simpler analogs .
Propriétés
Formule moléculaire |
C15H9Cl2NOS |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H9Cl2NOS/c16-10-6-5-9(11(17)8-10)7-14-15(19)18-12-3-1-2-4-13(12)20-14/h1-8H,(H,18,19)/b14-7- |
Clé InChI |
QVVNCLJUTKBNEG-AUWJEWJLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)













